Methyl 6-(benzyloxy)-4-chloroquinoline-2-carboxylate
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Overview
Description
Methyl 6-(benzyloxy)-4-chloroquinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a benzyloxy group at the 6-position, a chlorine atom at the 4-position, and a methyl ester group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(benzyloxy)-4-chloroquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions. For instance, 6-hydroxyquinoline can be reacted with benzyl bromide in the presence of a base like potassium carbonate to form 6-(benzyloxy)quinoline.
Esterification: Finally, the carboxylate group can be introduced by esterification of the corresponding carboxylic acid derivative using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
- Oxidation can yield benzaldehyde derivatives.
- Reduction can produce alcohols.
- Substitution can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 6-(benzyloxy)-4-chloroquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimalarial, antibacterial, and anticancer drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a pharmacological agent.
Chemical Research: It serves as a precursor for the synthesis of more complex quinoline derivatives, aiding in the exploration of new chemical reactions and mechanisms.
Industrial Applications: The compound’s derivatives are used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 6-(benzyloxy)-4-chloroquinoline-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. The benzyloxy group may enhance binding affinity and specificity to these targets.
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinoline-2-carboxylate: Lacks the benzyloxy and chlorine substituents, making it less specific in its biological activity.
Benzyloxyquinoline: Similar structure but without the ester and chlorine groups.
Uniqueness: Methyl 6-(benzyloxy)-4-chloroquinoline-2-carboxylate is unique due to its specific substitution pattern, which enhances its biological activity and specificity. The combination of the benzyloxy, chlorine, and ester groups provides a distinct chemical profile that can be exploited for targeted drug design and synthesis.
Properties
IUPAC Name |
methyl 4-chloro-6-phenylmethoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-22-18(21)17-10-15(19)14-9-13(7-8-16(14)20-17)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KINDXDNXWNKULX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)OCC3=CC=CC=C3)C(=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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